1-(4-Chlorobenzyl)-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H17ClN2O2S2 and its molecular weight is 392.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity to optimize the spacer length between pharmacophoric moieties for enhanced inhibitory activities. This research underscores the potential of urea derivatives in developing treatments targeting acetylcholinesterase, a key enzyme implicated in neurodegenerative disorders such as Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids
Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This process allows for good yields without racemization, highlighting the utility of urea derivatives in synthetic organic chemistry and the potential for creating compounds with varied biological activities (Thalluri, Manne, Dev, & Mandal, 2014).
Anticonvulsant Activity of Synthesized Urea/Thiourea Derivatives
A study by Thakur et al. (2017) focused on synthesizing a series of urea/thiourea derivatives and evaluating their anticonvulsant activity. The research identified specific derivatives as significantly effective, with particular emphasis on a chloro substituted derivative, showcasing the therapeutic potential of urea derivatives in epilepsy treatment (Thakur, Deshmukh, Jha, & Kumar, 2017).
Directed Lithiation of Urea Compounds for Substituted Product Synthesis
Research by Smith et al. (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, achieving high yields of substituted products through reactions with various electrophiles. This study illustrates the versatile role of urea derivatives in facilitating chemical transformations useful in medicinal chemistry and drug design (Smith, El‐Hiti, & Alshammari, 2013).
Urea Derivatives as Electron Transport Layer in Solar Cells
Wang et al. (2018) investigated urea-doped ZnO films as modified electron transport layers in inverted polymer solar cells, achieving a notable increase in power conversion efficiency. This underscores the potential of urea derivatives in enhancing the performance of renewable energy technologies (Wang, Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2,2-dithiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23,15-3-1-9-24-15)16-4-2-10-25-16/h1-10,23H,11-12H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFHOJXQTFQJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.